

Introduction: The Dynamic Nature of the Indazole Core

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Compound of Interest

Compound Name: 5,6-Dinitro-1H-indazole

CAS No.: 59601-91-1

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Indazole, a bicyclic aromatic heterocycle, is a cornerstone of many pharmacologically active compounds. Its structural versatility is, in part, due to a phenomenon known as annular tautomerism, a specific type of prototropic tautomerism where a proton can reside on either of the two nitrogen atoms in the pyrazole ring.[1][2] This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form due to its benzenoid, rather than quinonoid, electronic structure.[3][4] However, the tautomeric equilibrium can be influenced by a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.[3][5] The introduction of two strongly electron-withdrawing nitro groups at the 5 and 6 positions of the indazole core, as in **5,6-dinitro-1H-indazole**, is expected to significantly impact the electronic distribution and, consequently, the tautomeric preference.

This guide will explore the tautomeric landscape of **5,6-dinitro-1H-indazole**, outlining the theoretical underpinnings and the practical methodologies to elucidate the predominant tautomeric forms.

A simplified representation of the tautomeric equilibrium in 5,6-dinitro-indazole.

Structural Elucidation via Spectroscopic Methods

The determination of the predominant tautomeric form of **5,6-dinitro-1H-indazole** in different phases (solution and solid-state) relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

Expected Spectral Features:

- ¹H NMR: The most telling signal is that of the N-H proton, which is expected to appear at a significantly downfield chemical shift (typically >13 ppm in DMSO-d₆) due to its acidic nature and potential for hydrogen bonding.[7][8] The protons on the benzene ring (H-3, H-4, and H-7) will also exhibit distinct chemical shifts and coupling patterns for each tautomer. For the 1H tautomer, the H-7 proton is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent pyrazole ring.
- ¹³C NMR: The carbon chemical shifts, particularly for C-3a and C-7a, are diagnostic. In the 1H tautomer, these carbons are part of a more aromatic system and will have characteristic shifts. The quinonoid structure of the 2H tautomer would lead to a notable upfield or downfield shift of these and other carbons in the benzene ring.[9]

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Related Nitro-Indazoles in DMSO-d₆

Compound	H-3	H-4	H-7	N-H	Reference
5-Nitro-1H-indazole	8.43	8.84	7.75	13.77	[8]
3-Methyl-5-nitro-1H-indazole	-	8.79	7.64	13.1	[7]
Predicted 5,6-Dinitro-1H-indazole	~8.5-8.7	~9.0-9.2	~8.0-8.2	>13.5	-

Experimental Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5,6-dinitro-1H-indazole** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The use of DMSO-d_6 is crucial as it is a polar, aprotic solvent that can solubilize the compound and slow down proton exchange, allowing for the observation of the N-H proton signal.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **2D NMR:** Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals unequivocally.
- **Interpretation:** Compare the observed chemical shifts and coupling constants with data from known 1H- and 2H-indazoles to determine the predominant tautomer in solution. The observation of a single set of sharp signals would suggest the presence of one dominant tautomer.

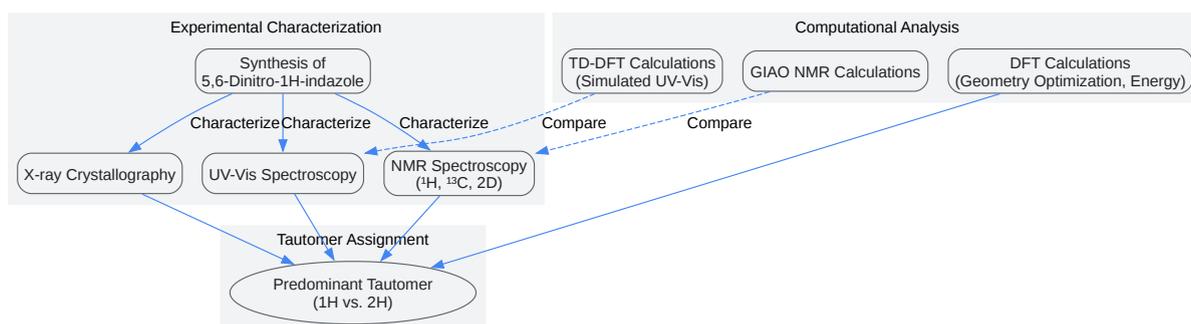
UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the 1H and 2H tautomers are expected to differ. The benzenoid 1H-tautomer typically has absorption maxima at shorter wavelengths compared to the more conjugated, quinonoid 2H-tautomer.^[10] The presence of nitro groups, which are strong chromophores, will result in complex spectra with absorptions likely extending into the visible region.^[11]

Experimental Protocol: UV-Vis Spectroscopy

- **Solution Preparation:** Prepare dilute solutions of **5,6-dinitro-1H-indazole** in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).
- **Spectral Acquisition:** Record the UV-Vis absorption spectrum for each solution over a range of 200-700 nm.^[12]

- Analysis: Analyze the position and intensity of the absorption maxima. A shift in the absorption bands with solvent polarity (solvatochromism) can provide insights into the nature of the electronic transitions and may indicate a shift in the tautomeric equilibrium.[13]



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Workflow for the comprehensive analysis of tautomerism in **5,6-dinitro-1H-indazole**.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While obtaining suitable crystals can be challenging, a crystal structure would definitively identify the tautomeric form present in the crystal lattice and reveal details about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for **5,6-dinitro-1H-indazole** itself is not publicly available, the structure of a derivative, 1-(4-Methylphenylsulfonyl)-**5,6-dinitro-1H-indazole**, has been reported.[14] In this structure, the sulfonyl group is located at the N1 position, which strongly implies that the starting material was the 1H-tautomer. This provides compelling indirect evidence for the

predominance of the 1H form. Similarly, the crystal structure of 6,6'-Dinitro-1,1'-(ethane-1,2-diyl)di(1H-indazole) also shows substitution at the N1 position.

Experimental Protocol: X-ray Crystallography

- Crystallization: Grow single crystals of **5,6-dinitro-1H-indazole** by slow evaporation from a suitable solvent or solvent mixture. This is often a trial-and-error process.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
- Structure Solution and Refinement: Solve and refine the crystal structure to determine atomic positions and connectivity. The position of the hydrogen atom on the pyrazole nitrogen will unequivocally identify the tautomer.

Computational Chemistry Insights

In the absence of complete experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[9]

Methodology: DFT Calculations

- Model Building: Construct 3D models of both the 1H- and 2H-tautomers of **5,6-dinitro-1H-indazole**.
- Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution (using a solvent continuum model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The relative energies will indicate the more stable tautomer. It is anticipated that these calculations will show the 1H-tautomer to be significantly more stable.
- NMR and UV-Vis Simulation: Use the optimized geometries to calculate NMR chemical shifts (GIAO method) and simulate UV-Vis spectra (TD-DFT).[9] These calculated data can then be compared with experimental results to confirm the assignment of the predominant tautomer.

Conclusion and Outlook

The tautomerism of **5,6-dinitro-1H-indazole** presents a compelling case study in physical organic chemistry. While direct experimental elucidation of its tautomeric equilibrium is yet to be

published, a wealth of data from related nitro-substituted indazoles, combined with the structural evidence from its N1-substituted derivative, strongly supports the predominance of the 1H-tautomer in both solution and the solid state. The powerful electron-withdrawing nature of the two nitro groups stabilizes the benzenoid structure of the 1H form.

For drug development professionals, understanding the stable tautomeric form is critical, as it governs the molecule's shape, hydrogen bonding capabilities, and overall electronic properties, which are key determinants of its interaction with biological targets. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other complex tautomeric systems.

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